molecular formula C10H9NO3 B13203233 5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde

Cat. No.: B13203233
M. Wt: 191.18 g/mol
InChI Key: FZDWXUSNRFZRFW-UHFFFAOYSA-N
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Description

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde is a heterocyclic compound that features both furan and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxazole ring . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under mild to moderate conditions.

Major Products

    Oxidation: 5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid.

    Reduction: 5-(Dimethyl-1,2-oxazol-4-YL)furan-2-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole and furan rings may also interact with biological macromolecules through non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carbaldehyde is unique due to its combination of the oxazole and furan rings with an aldehyde functional group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H9NO3/c1-6-10(7(2)14-11-6)9-4-3-8(5-12)13-9/h3-5H,1-2H3

InChI Key

FZDWXUSNRFZRFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)C=O

Origin of Product

United States

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